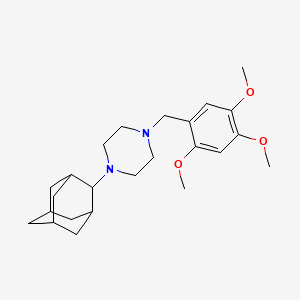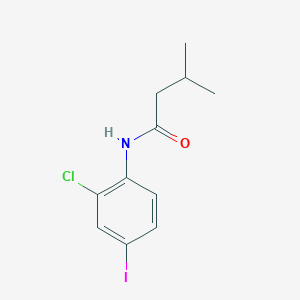
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide, commonly known as EMPG, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of glycine transporter inhibitors and has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
EMPG works by inhibiting the activity of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which, in turn, enhances the activity of NMDA receptors. The enhanced activity of NMDA receptors has been found to improve cognitive function and mood.
Biochemical and Physiological Effects:
EMPG has been found to have several biochemical and physiological effects. It enhances the activity of NMDA receptors, which play a crucial role in the regulation of cognitive function and mood. It also increases the concentration of glycine in the synaptic cleft, which has been found to improve cognitive function and mood. Additionally, EMPG has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EMPG has several advantages for lab experiments. It is a potent and selective inhibitor of glycine transporters, which makes it an ideal tool for studying the role of glycine transporters in various diseases. It also has a high affinity for glycine transporters, which allows for precise control of its concentration in the synaptic cleft. However, EMPG has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its mechanism of action is complex, which makes it challenging to study.
Zukünftige Richtungen
There are several future directions for the study of EMPG. One potential direction is to investigate its therapeutic potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to understand the long-term effects of EMPG and its potential side effects.
Synthesemethoden
EMPG can be synthesized through a multi-step process that involves the reaction of 4-ethylbenzoyl chloride with 2-pyridinemethanol, followed by the addition of methylsulfonyl chloride and glycine methyl ester hydrochloride. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
EMPG has been studied extensively for its potential therapeutic applications in various diseases, including schizophrenia, depression, and Alzheimer's disease. Its ability to inhibit glycine transporters has been found to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in the regulation of cognitive function and mood.
Eigenschaften
IUPAC Name |
2-(4-ethyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-14-7-9-16(10-8-14)20(24(2,22)23)13-17(21)19-12-15-6-4-5-11-18-15/h4-11H,3,12-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINQMZWZNCIWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5821028.png)

![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)


![4-[3-(3,4-dichlorophenyl)acryloyl]morpholine](/img/structure/B5821045.png)


![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)

![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)

![2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5821100.png)
